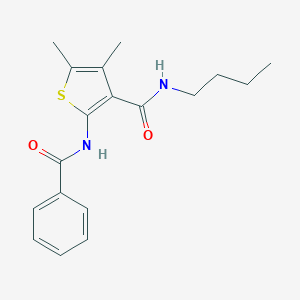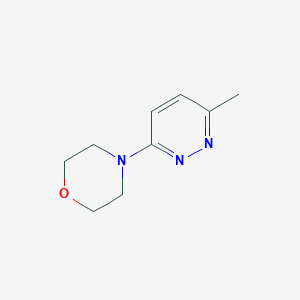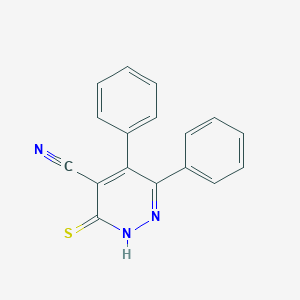![molecular formula C20H21N3O2 B276930 2-[(4-methyl-1-piperazinyl)carbonyl]-1H-indol-5-yl phenyl ether](/img/structure/B276930.png)
2-[(4-methyl-1-piperazinyl)carbonyl]-1H-indol-5-yl phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methyl-1-piperazinyl)carbonyl]-1H-indol-5-yl phenyl ether is a complex organic compound that features a piperazine ring substituted with a methyl group and an indole ring substituted with a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-1-piperazinyl)carbonyl]-1H-indol-5-yl phenyl ether typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution with Phenoxy Group: The indole ring is then substituted with a phenoxy group using a nucleophilic aromatic substitution reaction.
Formation of Piperazine Ring: The piperazine ring is synthesized separately, often starting from ethylenediamine and undergoing cyclization reactions.
Coupling Reaction: The final step involves coupling the piperazine and indole derivatives through a methanone linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-1-piperazinyl)carbonyl]-1H-indol-5-yl phenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(4-methyl-1-piperazinyl)carbonyl]-1H-indol-5-yl phenyl ether has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Biology: The compound is used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.
Industry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-1-piperazinyl)carbonyl]-1H-indol-5-yl phenyl ether involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction pathways, where the compound affects the phosphorylation state of key proteins, thereby altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
(4-methylpiperazin-1-yl)(5-phenyl-1H-indol-2-yl)methanone: Similar structure but lacks the phenoxy group.
(4-methylpiperazin-1-yl)(5-methoxy-1H-indol-2-yl)methanone: Similar structure but has a methoxy group instead of a phenoxy group.
Uniqueness
2-[(4-methyl-1-piperazinyl)carbonyl]-1H-indol-5-yl phenyl ether is unique due to the presence of both the piperazine and indole rings, along with the phenoxy substitution. This combination of structural features imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H21N3O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)-(5-phenoxy-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C20H21N3O2/c1-22-9-11-23(12-10-22)20(24)19-14-15-13-17(7-8-18(15)21-19)25-16-5-3-2-4-6-16/h2-8,13-14,21H,9-12H2,1H3 |
InChI Key |
KKBTWHURMUHXPC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)OC4=CC=CC=C4 |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B276860.png)
![3-(2-Phenylethyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276861.png)
![3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276864.png)
![N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B276873.png)

![5,6-Dimethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B276876.png)


![2-[4-(Dimethylamino)benzylidene]-7-methoxy-1-indanone](/img/structure/B276888.png)
![1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B276889.png)

![(4E)-13-amino-9-(4-fluorophenyl)-4-[(4-fluorophenyl)methylidene]-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),2,8,13,16-pentaen-11-one](/img/structure/B276892.png)
![1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B276894.png)
